Cas no 866871-71-8 (N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide)

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide structure
866871-71-8 structure
商品名:N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:866871-71-8
MF:C16H13FN4O
メガワット:296.299026250839
CID:6168677
PubChem ID:2150247

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
    • AKOS001884904
    • N-(4-fluorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
    • F1607-0256
    • 866871-71-8
    • AP-501/43363210
    • インチ: 1S/C16H13FN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22)
    • InChIKey: JIYKENFXJXMBQQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)NC(C1=C(C)N(C2C=CC=CC=2)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 296.10733921g/mol
  • どういたいしつりょう: 296.10733921g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 59.8Ų

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1607-0256-5μmol
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1607-0256-2μmol
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1607-0256-3mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1607-0256-75mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1607-0256-40mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1607-0256-20μmol
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1607-0256-2mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1607-0256-25mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1607-0256-30mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1607-0256-10mg
N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
866871-71-8 90%+
10mg
$79.0 2023-05-17

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide 関連文献

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Comprehensive Overview of N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-71-8)

N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-71-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole core and fluorophenyl moiety, is often studied for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular structure, which combines a 1,2,3-triazole ring with a carboxamide functional group, making it a versatile scaffold for designing bioactive molecules.

The growing interest in N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is driven by its potential role in addressing modern healthcare challenges. For instance, the rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents, and compounds like this are being explored for their efficacy. Additionally, the fluorophenyl group is a common feature in many FDA-approved drugs, highlighting its relevance in pharmacokinetics and drug metabolism. This compound's structural features align with current trends in fragment-based drug design and click chemistry, which are hot topics in pharmaceutical R&D.

From a synthetic chemistry perspective, the preparation of N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves multi-step organic reactions, including cycloaddition and amide coupling. These methods are widely discussed in academic literature and are frequently searched by chemists looking for efficient synthetic routes. The compound's CAS No. 866871-71-8 serves as a critical identifier in chemical databases, ensuring accurate retrieval of its physicochemical properties, such as solubility, melting point, and stability. Such data is invaluable for researchers optimizing formulations or scaling up production.

In the context of AI-driven drug discovery, N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exemplifies how computational tools can predict molecular interactions and optimize lead compounds. Machine learning models are increasingly used to screen similar structures for bioactivity, reducing the time and cost of traditional lab experiments. This aligns with the broader industry shift toward digital chemistry and high-throughput screening, topics frequently queried in scientific search engines.

Another area of interest is the compound's potential application in cancer therapeutics. The 1,2,3-triazole moiety is known to interact with biological targets such as kinases and proteases, which are often implicated in tumor growth. Researchers are investigating whether modifications to the carboxamide or fluorophenyl groups could enhance selectivity and reduce off-target effects. Such studies are part of the larger effort to develop precision medicine solutions, a trending topic in biomedical research.

Environmental and regulatory considerations also play a role in the study of N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. As sustainability becomes a priority, chemists are exploring greener synthetic routes for triazole derivatives. Questions about the compound's biodegradability and ecotoxicity are common in search queries, reflecting the scientific community's focus on green chemistry principles.

In summary, N-(4-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-71-8) represents a compelling case study at the intersection of chemistry, biology, and technology. Its structural complexity and potential applications make it a subject of ongoing research, particularly in areas like drug discovery, cancer therapy, and sustainable synthesis. As scientific advancements continue, this compound is likely to remain a focal point for innovation and exploration.

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